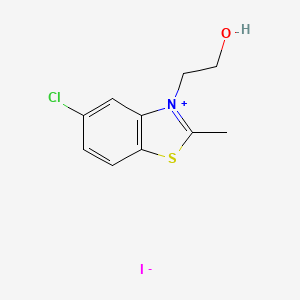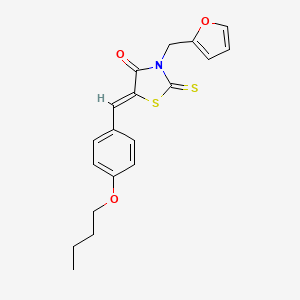
5-chloro-3-(2-hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium iodide
Übersicht
Beschreibung
5-chloro-3-(2-hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium iodide (also known as S-2367) is a synthetic compound that has been widely used in scientific research for its ability to detect and quantify thrombin activity. Thrombin is an enzyme that plays a crucial role in blood clotting and is involved in a range of physiological and pathological processes. S-2367 is a chromogenic substrate that is cleaved by thrombin, resulting in a color change that can be measured spectrophotometrically. Additionally, future directions for research using S-2367 will be explored.
Wissenschaftliche Forschungsanwendungen
S-2367 has been used extensively in scientific research as a chromogenic substrate for thrombin. Thrombin plays a critical role in blood coagulation, and abnormal thrombin activity has been implicated in a range of diseases, including thrombosis, stroke, and myocardial infarction. S-2367 is used to detect and quantify thrombin activity in biological samples, such as plasma or serum. The assay is based on the ability of thrombin to cleave the chromogenic substrate, resulting in a color change that can be measured spectrophotometrically. This assay is widely used in clinical and research settings to diagnose and monitor thrombotic disorders.
Wirkmechanismus
S-2367 is cleaved by thrombin, resulting in the release of the 5-chloro-2-methylbenzothiazol-3-amine moiety and the formation of a yellow chromophore. The chromophore absorbs light at a wavelength of 405 nm, which can be measured spectrophotometrically. The rate of chromophore formation is directly proportional to the amount of thrombin present in the sample.
Biochemical and Physiological Effects:
S-2367 is a specific substrate for thrombin and does not react with other proteases, making it a valuable tool for detecting and quantifying thrombin activity. The assay is highly sensitive and can detect thrombin activity at concentrations as low as 0.1 ng/mL. S-2367 has been used to study thrombin activity in a range of biological samples, including plasma, serum, and tissue extracts. The assay is simple, rapid, and cost-effective, making it a popular choice in both clinical and research settings.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using S-2367 as a chromogenic substrate for thrombin include its high sensitivity, specificity, and simplicity. The assay can be performed using standard laboratory equipment and does not require specialized training. However, there are some limitations to using S-2367. The assay is affected by interfering substances, such as heparin, which can inhibit thrombin activity. Additionally, the assay is not suitable for detecting thrombin activity in whole blood, as the chromogenic substrate is rapidly cleared by erythrocytes.
Zukünftige Richtungen
Future research using S-2367 could focus on developing new assays for detecting and quantifying thrombin activity in different biological samples. For example, S-2367 could be used to develop assays for detecting thrombin activity in cerebrospinal fluid, which could have implications for the diagnosis and treatment of neurological disorders. Additionally, S-2367 could be used to study the role of thrombin in cancer progression, as thrombin has been implicated in tumor growth and metastasis. Finally, S-2367 could be used to develop new therapeutic agents that target thrombin activity, which could have implications for the treatment of thrombotic disorders.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClNOS.HI/c1-7-12(4-5-13)9-6-8(11)2-3-10(9)14-7;/h2-3,6,13H,4-5H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIONMGKJFTWKU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCO.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClINOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-{[(2-pyridinylmethyl)amino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B3964503.png)
![methyl 5-({4-[(hydroxyimino)methyl]phenoxy}methyl)-2-furoate](/img/structure/B3964519.png)
![5-(2,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964527.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3964534.png)

methanol](/img/structure/B3964542.png)


![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B3964590.png)
![methyl 2-[3-hydroxy-5-(3-nitrophenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3964598.png)
![ethyl 4-{[oxo(1-piperidinyl)acetyl]amino}benzoate](/img/structure/B3964606.png)

![2-[(4-chlorobenzyl)thio]-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3964624.png)
![methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate](/img/structure/B3964626.png)